![molecular formula C25H18F5NO4 B1506332 Fmoc-Aib-OPfp CAS No. 203636-26-4](/img/structure/B1506332.png)
Fmoc-Aib-OPfp
Overview
Description
Fmoc-Aib-OPfp is an activated ester of the amino acid Aib (Aminoisobutyric Acid) protected by the Fmoc (Fluorenylmethyloxycarbonyl) group . The Fmoc group is a base-labile protecting group used in organic synthesis . Fmoc-Aib-OPfp does not require any additional activation and is useful in applications where amino acids are partially racemized during coupling .
Synthesis Analysis
Fmoc-Aib-OPfp is synthesized using the Fmoc/tBu approach, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Molecular Structure Analysis
Fmoc-Aib-OPfp contains a total of 56 bonds; 38 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
Fmoc-Aib-OPfp is an activated ester and does not require any additional activation. It is useful in applications where amino acids are partially racemized during coupling . Fmoc-Aib-OPfp was utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .Scientific Research Applications
Peptide Synthesis Enhancement
Fmoc-Aib-OPfp has shown remarkable efficiency in peptide synthesis. Wenschuh et al. (1993) demonstrated its superior efficiency for introducing Aib (α-aminoisobutyric acid) residues into a model peptide, outperforming symmetrical anhydrides, UNCA's, and PyBroP activation. This was particularly evident in the synthesis of Aib-rich sequences like alamethicin acid (Wenschuh, Beyermann, Krause, Carpino, & Bienert, 1993). Similarly, Fmoc amino acid fluorides, a class to which Fmoc-Aib-OPfp belongs, have been found suitable for solid-phase synthesis of medium-sized peptides, especially in coupling sterically hindered amino acid residues like Aib (Wenschuh, Beyermann, Krause, Brudel, Winter, Schuemann, Carpino, & Bienert, 1994).
Glycopeptide Synthesis
Fmoc-Aib-OPfp is instrumental in the solid-phase synthesis of glycopeptides. For instance, Ürge et al. (1991) found that crude 1-glycosylamines could be coupled with Fmoc-Asp(OPfp)-O t Bu in specific mixtures, aiding in the synthesis of Nβ-glycosides of Fmoc-Asn-OH, which are essential for glycopeptide synthesis (Ürge, Kollát, Hollósi, Laczkó, Wroblewski, Thurin, & Otvos, 1991). Gangadhar, Jois, and Balasubramaniam (2004) furthered this application, showing the synthesis of O-glycopeptides using Fmoc-AA-OPfp (where AA can be Tyr or Ser), enabling the routine synthesis of O-glycopeptides with high stereoselectivity (Gangadhar, Jois, & Balasubramaniam, 2004).
Molecular Imprinting
Kim and Guiochon (2005) utilized Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) in their study on molecularly imprinted polymers. Their work highlighted the role of Fmoc-AA-OPfp derivatives in understanding the adsorption behavior of molecularly imprinted polymers, which has implications in various fields including biotechnology and materials science (Kim & Guiochon, 2005).
Green Chemistry in Peptide Synthesis
In the context of green chemistry, Ferrazzano et al. (2019) explored the replacement of dimethylformamide (DMF) in peptide synthesis using green solvents. Their work included the synthesis of the peptide Aib-enkephalin using Fmoc-Aib-OPfp, contributing to the development of more environmentally friendly methods in peptide synthesis (Ferrazzano, Corbisiero, Martelli, Tolomelli, Viola, Ricci, & Cabri, 2019).
Mechanism of Action
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Fmoc-Aib-OPfp. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Fmoc-Aib-OPfp, like other Fmoc-modified amino acids, has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEFGIOLSNLEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718540 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Aib-OPfp | |
CAS RN |
203636-26-4 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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